molecular formula C14H20N2O4 B6636074 N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide

N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide

Cat. No. B6636074
M. Wt: 280.32 g/mol
InChI Key: ZRZRJEWJPCFPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in the field of scientific research. MPFC is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in immune cells.

Mechanism of Action

N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide exerts its effects by binding to the CB2 receptor and activating downstream signaling pathways. The activation of CB2 receptors leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation and pain. Additionally, CB2 receptor activation has been shown to promote tissue repair and regeneration in various preclinical models.
Biochemical and Physiological Effects:
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to promote tissue repair and regeneration in various preclinical models. N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been shown to have a favorable safety profile and does not exhibit significant toxicity or adverse effects in preclinical studies.

Advantages and Limitations for Lab Experiments

N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide is a potent and selective CB2 receptor agonist, making it a valuable tool for studying the role of CB2 receptors in various physiological processes. However, the use of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide in lab experiments is limited by its synthetic nature and the need for specialized equipment and expertise to synthesize and purify the compound. Additionally, the effects of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide may vary depending on the experimental conditions and the specific cell types or tissues being studied.

Future Directions

The potential therapeutic applications of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide are vast and include various inflammatory and pain-related disorders. Future research should focus on further elucidating the mechanisms of action of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide and its effects on different cell types and tissues. Additionally, the development of more efficient and cost-effective synthesis methods for N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide could facilitate its broader use in scientific research. Finally, the potential for N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide to be used as a therapeutic agent for various diseases should be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are piperidine, furan-2-carboxylic acid, and 3-methoxypropanoic anhydride. The reaction involves the formation of an amide bond between the piperidine and furan-2-carboxylic acid, followed by the addition of the 3-methoxypropanoic anhydride. The final product is purified using chromatography techniques to obtain a pure compound.

Scientific Research Applications

N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been extensively studied in scientific research due to its potent activity as a CB2 receptor agonist. CB2 receptors are primarily expressed in immune cells and are involved in various physiological processes such as inflammation, pain, and immune responses. N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies, making it a potential therapeutic agent for various inflammatory and pain-related disorders.

properties

IUPAC Name

N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-10-6-13(17)16-7-4-11(5-8-16)15-14(18)12-3-2-9-20-12/h2-3,9,11H,4-8,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZRJEWJPCFPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide

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